Predicentrine methiodide

説明

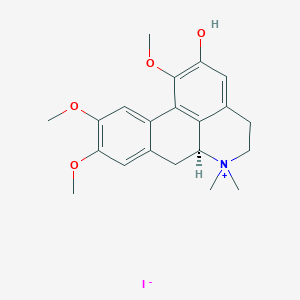

Structure

3D Structure of Parent

特性

分子式 |

C21H26INO4 |

|---|---|

分子量 |

483.3 g/mol |

IUPAC名 |

(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-ol;iodide |

InChI |

InChI=1S/C21H25NO4.HI/c1-22(2)7-6-12-9-16(23)21(26-5)20-14-11-18(25-4)17(24-3)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 |

InChIキー |

FAVKNAGZQSEXNM-RSAXXLAASA-N |

異性体SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)O)C.[I-] |

正規SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)O)C.[I-] |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Predicentrine Methiodide

Strategies for Predicentrine Methiodide Synthesis from Precursors

The synthesis of this compound is achieved through the quaternization of its direct precursor, the tertiary alkaloid predicentrine. This transformation is a standard chemical reaction that involves the N-methylation of the nitrogen atom within the aporphine (B1220529) core.

The most common method for this conversion is the reaction of the tertiary amine with an excess of methyl iodide. publish.csiro.aursc.org The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, which results in the formation of the quaternary ammonium (B1175870) iodide salt. This process is often facilitated by heating the reactants in a suitable solvent. publish.csiro.au

The synthesis of the precursor, predicentrine, can be accomplished via semi-synthesis from boldine (B1667363), a more abundant, structurally related natural aporphine alkaloid. The key difference between boldine and predicentrine lies in the methylation pattern of the hydroxyl groups on the aromatic rings. Boldine possesses hydroxyl groups at positions C-2 and C-9, whereas predicentrine is methylated at the C-9 hydroxyl group.

The selective O-methylation of boldine is crucial for the preparation of predicentrine. Research has shown that the C-9 hydroxyl group of boldine is more acidic and sterically accessible compared to the C-1 hydroxyl group. uchile.cl This difference in reactivity allows for regioselective methylation. Treatment of boldine with a methylating agent like diazomethane (B1218177) favors the formation of predicentrine (9-O-methylboldine). uchile.cl However, further methylation can lead to the formation of glaucine (B1671577) (2,9-di-O-methylboldine) as a side product. uchile.cl

| Starting Material | Reagent | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Boldine | Diazomethane (CH₂N₂) | Regioselective O-methylation at C-9 hydroxyl group | Predicentrine | uchile.cl |

Development of Novel Synthetic Routes for Aporphine Metho Salts

The synthesis of the core aporphine skeleton, from which predicentrine and other related alkaloids are derived, has been a major focus of synthetic organic chemistry. Traditional approaches typically rely on the construction of a 1-benzyltetrahydroisoquinoline (BTIQ) intermediate, followed by an intramolecular cyclization to form the characteristic fused tetracyclic system. acs.orgacs.org Classic reactions such as the Pictet-Spengler or Bischler-Napieralski cyclizations are often employed to create the BTIQ core. acs.orgacs.org

Palladium-Mediated C-C Bond Formation : This approach utilizes palladium catalysts to facilitate the intramolecular ortho-arylation of the BTIQ precursor, effectively closing the ring to form the aporphine core. mdpi.com

Photocatalytic Oxidative Phenol Coupling : Inspired by the biosynthetic pathway of aporphines, this method uses visible-light photoredox catalysis to trigger an intramolecular oxidative coupling of a reticuline-type precursor, mimicking the natural C-C bond formation. acs.org

Benzyne Chemistry : The use of highly reactive aryne intermediates has been explored to construct the aporphine ring system. This method can proceed through a [4+2] cycloaddition reaction to form the core structure in good yields. researchgate.net

Improved "One-Pot" Procedures : Enhancements to classical methods, such as developing a one-pot reaction where a styrene (B11656) methyl ether derivative reacts directly with an acylated phenethylamine, have streamlined the synthesis of the BTIQ intermediate with high yields. google.com

Once the tertiary aporphine alkaloid is synthesized using these modern routes, the final step to obtain the corresponding metho salt, such as this compound, involves the previously described N-methylation with methyl iodide. rsc.org

| Method | Key Principle | Advantages | Reference |

|---|---|---|---|

| Pd-Mediated Arylation | Catalytic C-C bond formation | High efficiency for specific couplings | mdpi.com |

| Photocatalytic Coupling | Biomimetic, light-induced radical cyclization | Bypasses lengthy preparation of some starting materials | acs.org |

| Benzyne Chemistry | Cycloaddition with a highly reactive aryne intermediate | Novel approach with good yields for core formation | researchgate.net |

| One-Pot BTIQ Synthesis | Streamlined reaction sequence for key intermediate | Improved efficiency and yield for the precursor | google.com |

Chemoenzymatic and Stereoselective Synthesis Approaches

Aporphine alkaloids possess a stereocenter at the C-6a position, meaning they exist as enantiomers. The biological activity of these compounds is often highly dependent on their stereochemistry. uchile.cl Therefore, developing stereoselective synthetic methods that produce a single enantiomer is of great importance. Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, offers a powerful solution to this challenge. rsc.org

Enzymes can catalyze reactions with high stereo- and regioselectivity, which is often difficult to achieve with purely chemical methods. bohrium.com

Enzymatic Stereoselective Pictet-Spengler Reaction : Enzymes have been utilized to perform the Pictet-Spengler reaction, a key step in forming the BTIQ skeleton. This approach allows for the gram-scale synthesis of enantiopure BTIQ monomers, which serve as chiral building blocks for the total synthesis of complex alkaloids. bohrium.com

Biocatalysis with Dioxygenases : Toluene dioxygenase (TDO) and other related enzymes can be used for the asymmetric dihydroxylation of aromatic rings. rsc.org The resulting chiral cis-dihydrodiols are versatile intermediates that can be converted into various alkaloid building blocks, establishing the desired stereochemistry early in the synthetic sequence. rsc.org

Regioselective Enzymatic Methylation : Following the creation of a chiral precursor, enzymes can also be used for subsequent modifications, such as regioselective methylation, further demonstrating the potential of integrating biocatalysis into the synthetic pathway. bohrium.com

These chemoenzymatic strategies provide highly efficient routes to complex alkaloids and their precursors as single enantiomers, paving the way for the synthesis of optically pure predicentrine and, consequently, its methiodide salt. rsc.orgbohrium.com

Design and Preparation of this compound Analogues for Research Investigations

The chemical structure of this compound has been systematically modified to create a range of analogues. These new compounds are prepared to investigate their structure-activity relationships (SAR), which helps in understanding how specific structural features influence their interaction with biological targets.

One major area of investigation has been the activity of aporphine metho salts at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). uchile.clresearchgate.net this compound itself has been shown to be a blocker of these receptors. researchgate.net To explore the SAR for this activity, a series of related aporphine metho salts were prepared and tested. These analogues include boldine methiodide (with two hydroxyl groups), glaucine methiodide (with two methoxy (B1213986) groups), and xanthoplanine (B104466) iodide. uchile.clresearchgate.net The binding affinities of these compounds reveal that the substitution pattern on the aromatic rings significantly impacts their potency and selectivity for different nAChR subtypes. uchile.cl For instance, this compound and xanthoplanine iodide show the highest affinity for the α4β2 nAChR subtype. uchile.cl

| Compound | Structure Description | α7 nAChR Kᵢ (μM) | α4β2 nAChR Kᵢ (μM) | Reference |

|---|---|---|---|---|

| This compound | 9-OCH₃, 2-OH | 21 | 0.97 | uchile.cl |

| Boldine methiodide | 2,9-diOH | 15 | 2.5 | uchile.cl |

| Glaucine methiodide | 2,9-diOCH₃ | 18 | 10 | uchile.cl |

| Xanthoplanine iodide | 1,2-diOCH₃, 10-OH | 10 | 0.91 | uchile.cl |

In another line of research, analogues of the tertiary precursor, predicentrine, have been synthesized to probe their affinity for dopamine (B1211576) receptors. uchile.cl For example, halogenated derivatives such as 3-bromo- (B131339) and 3-iodo-predicentrine were prepared. These studies demonstrated that the introduction of a halogen atom at the C-3 position could significantly increase the affinity and selectivity for D1-like dopamine receptors over D2-like receptors. uchile.cl Other chemical derivatizations of the general aporphine skeleton, including bromination, acetylation, and dehydrogenation, have been employed to create series of compounds for investigating other potential therapeutic applications, such as antiarrhythmic activity. nih.govnih.gov

Molecular Pharmacology and Receptor Interaction Profiling of Predicentrine Methiodide

Characterization of Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Predicentrine methiodide has been identified as a blocker of neuronal nAChRs, exhibiting distinct binding affinities for different receptor subtypes. As an (S)-aporphine metho salt with a 1,2,9,10 oxygenation pattern, it has been shown to displace radioligands from recombinant human α7 and α4β2 nAChRs at low micromolar concentrations nih.govacs.orguchile.cl.

Ligand Binding Studies at α7 nAChR Subtypes

In competitive binding assays using [¹²⁵I]α-bungarotoxin as the radioligand, this compound demonstrated the ability to displace the ligand from homomeric α7 nAChRs. The binding affinity (Ki) for this interaction was determined to be in the range of 15 to 21 µM nih.govacs.orguchile.cl. This indicates a moderate affinity of this compound for the α7 nAChR subtype.

Ligand Binding Studies at α4β2 nAChR Subtypes

Considerably higher affinity was observed for this compound at the α4β2 nAChR subtype. In radioligand displacement studies using [³H]cytisine, this compound exhibited a Ki value of approximately 1 µM nih.govacs.orguchile.cl. This suggests a preferential interaction with the α4β2 subtype compared to the α7 subtype. The presence of a free hydroxyl group at the C-2 position, as is the case with this compound, is suggested to contribute to this higher affinity at α4β2 nAChRs nih.govacs.orguchile.cl.

Analysis of Binding Affinities and Displacement Kinetics

The binding affinity data highlights a notable selectivity of this compound for the α4β2 nAChR over the α7 subtype.

| Receptor Subtype | Radioligand | Binding Affinity (Ki) |

| α7 nAChR | [¹²⁵I]α-bungarotoxin | 15 - 21 µM |

| α4β2 nAChR | [³H]cytisine | ~ 1 µM |

This table summarizes the binding affinities of this compound for α7 and α4β2 nAChR subtypes.

Detailed studies on the displacement kinetics, including association and dissociation rates, for this compound are not extensively available in the current literature. Such kinetic data would provide a more dynamic picture of the ligand-receptor interaction.

Functional Modulation of nAChR Responses

Functional assays have confirmed the antagonistic properties of this compound at both α7 and α4β2 nAChRs. At a concentration of 100 µM, this compound was shown to inhibit the responses of these receptors to acetylcholine (ACh) at its EC₅₀ concentration nih.govacs.orguchile.cl. This demonstrates that the binding of this compound to these nAChR subtypes results in a functional blockade of the receptor, preventing its activation by the endogenous agonist.

Investigation of Dopamine (B1211576) Receptor Interactions and Modulation

The interaction of aporphine (B1220529) alkaloids with dopamine receptors is well-documented nih.govacs.orguchile.clnih.gov. While direct binding data for this compound at dopamine receptors is limited, studies on its parent compound, predicentrine, provide valuable insights into the potential for such interactions.

Affinity for D1-like Dopamine Receptors

Studies on (S)-(+)-predicentrine have shown that it displays moderate activity at D1-like dopamine receptors. In radioligand displacement studies conducted on rat striatal membranes, predicentrine exhibited an IC₅₀ value of 240 nM for D1-like receptors acs.org. The aporphine skeleton is recognized as a viable scaffold for developing ligands with affinity for dopamine receptors uchile.cl. The quaternization of the nitrogen in predicentrine to form this compound could potentially alter this binding affinity, as the permanent positive charge may influence the interaction with the receptor's binding pocket. However, specific binding affinity studies for this compound at D1-like dopamine receptors are needed to confirm this.

| Compound | Receptor Family | Binding Affinity (IC₅₀) |

| (S)-(+)-Predicentrine | D1-like Dopamine Receptors | 240 nM |

This table shows the binding affinity of the parent compound, (S)-(+)-Predicentrine, for D1-like dopamine receptors.

Information regarding the chemical compound “this compound” is not available in the public domain based on the conducted literature search. Therefore, the following sections cannot be populated with the requested detailed research findings and data tables.

To provide a comprehensive and scientifically accurate article on the molecular pharmacology and receptor interaction of a specific compound, it is imperative to draw from peer-reviewed scientific literature and established pharmacological databases. These sources provide the foundational data on a compound's interactions with biological targets.

The requested article outline focuses on several key aspects of molecular pharmacology:

Broader Pharmacological Target Identification beyond Nicotinic and Dopaminergic Systems:A complete pharmacological profile requires screening the compound against a wide range of biological targets. This helps to identify any additional primary targets or off-target effects that could contribute to its therapeutic efficacy or adverse reaction profile.

Without specific research data on this compound, it is not possible to provide a detailed and accurate account of its molecular pharmacology as per the requested outline.

Mechanistic Dissection of Predicentrine Methiodide S Biological Activities

Cellular and Subcellular Target Engagement Studies

No specific studies identifying the direct cellular or subcellular binding partners of Predicentrine methiodide could be located. Research that definitively characterizes its molecular targets through methods such as affinity chromatography, immunoprecipitation, or target-based screening is not present in the available literature.

Elucidation of Molecular Pathways and Cellular Responses

Information detailing the specific molecular pathways and subsequent cellular responses modulated by this compound is absent. Consequently, a data-driven discussion on its effects on cellular processes such as apoptosis, cell cycle regulation, or inflammatory responses cannot be provided.

Investigation of Intracellular Signaling Cascades Influenced by this compound

There is a lack of research investigating the influence of this compound on specific intracellular signaling cascades. As a result, an analysis of its potential modulation of key signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, cannot be constructed.

Analysis of Structure-Activity Relationship (SAR) at the Molecular Level

Specific structure-activity relationship studies for this compound, which would provide insights into how its chemical structure correlates with its biological activity at a molecular level, are not available. Therefore, a comparative analysis of its activity with that of related analogs to identify key functional groups is not possible.

Preclinical in Vitro Research Paradigms and Findings for Predicentrine Methiodide

Cell-Based Assay Systems for Activity Screening

Cell-based assays are fundamental tools in drug discovery, utilizing living cells to assess the biological effects of compounds. bmglabtech.commdpi.comresearchgate.net These assays can measure a wide range of cellular responses, including proliferation, toxicity, morphological changes, and the modulation of specific signaling pathways. bmglabtech.com They are considered more physiologically relevant than traditional biochemical assays because they provide insights into a compound's activity within a complex cellular environment. mdpi.commdpi.com

Despite the broad application of these methods in screening natural products and their derivatives, no specific studies were identified that employed cell-based assays to screen the activity of Predicentrine Methiodide. Therefore, no data on its performance in such systems can be provided.

Evaluation in Various Cellular Models for Specific Biological Endpoints

The evaluation of compounds in diverse cellular models—such as cancer cell lines, primary cells, or stem cells—is crucial for determining specific biological endpoints. mdpi.com This approach helps to understand a compound's mechanism of action, identify potential therapeutic targets, and assess its selectivity. For instance, compounds are often tested against panels of cancer cell lines to determine their anti-proliferative activity and identify patterns of sensitivity.

There is no available research detailing the evaluation of this compound in any specific cellular models to determine its effects on biological endpoints. Consequently, there are no findings to report regarding its activity in this context.

High-Throughput Screening (HTS) Methodologies for Compound Prioritization

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway. bmglabtech.comnih.gov This process utilizes robotics, liquid handling devices, and sensitive detectors to rapidly assess compound libraries in a miniaturized format. bmglabtech.com HTS is a cornerstone of modern drug discovery, enabling the rapid identification of lead compounds for further development. nih.gov While HTS methods are applied to screen natural product libraries, which would include isoquinoline (B145761) alkaloids, no published studies indicate that this compound has been subjected to or prioritized through such a screening campaign. bmglabtech.com

Table 1: Illustrative High-Throughput Screening Workflow

While no specific HTS data exists for this compound, the following table illustrates a general workflow common in drug discovery.

| Step | Description | Technology Used |

| 1. Assay Development & Miniaturization | Adapting a biological assay to a microplate format (e.g., 384-well or 1536-well) suitable for automation. | Plate readers, automated liquid handlers. |

| 2. Compound Library Screening | Automated testing of thousands of compounds at a single concentration against the biological target. | Robotic workstations, compound management systems. |

| 3. Data Analysis & "Hit" Identification | Statistical analysis of screening data to identify compounds that show significant activity beyond a predefined threshold. | Specialized data analysis software. |

| 4. Hit Confirmation & Triage | Re-testing of initial hits to confirm activity and rule out false positives. | Plate readers, high-content imaging systems. |

| 5. Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50). | Automated liquid handlers, data analysis software. |

Advanced Cell Culture Techniques for Complex Interaction Studies

Advanced cell culture techniques, such as three-dimensional (3D) cultures (e.g., spheroids, organoids), aim to better mimic the complex microenvironment of tissues in vivo. mdpi.com These models are increasingly used in drug discovery because they can provide more predictive data on a compound's efficacy and potential for drug resistance compared to traditional two-dimensional (2D) monolayer cultures. mdpi.com For example, cells grown in 3D can exhibit different gene expression profiles and sensitivities to therapeutic agents. mdpi.com

There is no evidence in the scientific literature of this compound being studied using advanced 3D cell culture models or other complex in vitro systems. Therefore, its effects on cell-cell and cell-matrix interactions within these more physiologically relevant contexts remain unknown.

Computational Chemistry and Molecular Modeling Applications in Predicentrine Methiodide Research

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govethz.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a molecule like predicentrine methiodide and its interactions with its environment, such as a solvent or a biological receptor. nih.govdntb.gov.ua

In the context of this compound research, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the stable and metastable conformations of this compound in different solvent environments. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Analyze Ligand-Receptor Interactions: Simulate the this compound molecule within the binding site of a target protein to observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the dynamic behavior of the complex over time. nih.gov

Understand Solvent Effects: Investigate how water molecules and ions interact with this compound, which can influence its solubility, stability, and binding affinity to a target.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Complex with a Target Protein

| Parameter | Value | Description |

| Simulation Time | 200 ns | The total time scale of the simulation. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation of the ligand's atomic positions, indicating the stability of its binding pose. A lower, stable RMSD suggests a stable interaction. |

| Number of H-Bonds | 3 ± 1 | The average number of hydrogen bonds formed between this compound and the protein's active site residues, highlighting key interactions. |

| Binding Free Energy | -9.5 kcal/mol | An estimation of the binding affinity, with more negative values indicating stronger binding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov These methods can provide highly accurate information about molecular orbitals, charge distribution, and chemical reactivity. mdpi.comrsc.orgnih.gov

For this compound, QC calculations could be applied to:

Determine Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions. mdpi.com

Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution on the surface of the molecule, identifying regions that are prone to electrophilic or nucleophilic attack.

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm the molecular structure.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons; important for understanding reaction mechanisms. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons; influences reactivity. |

| HOMO-LUMO Gap | 4.4 eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |

Ligand-Protein Docking Studies for Binding Site Prediction and Orientation

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule. nih.gov

In the study of this compound, docking studies would be instrumental in:

Identifying Potential Biological Targets: By docking this compound against a panel of known protein structures, researchers could identify potential biological targets.

Predicting Binding Poses: For a known target, docking can predict the most likely binding orientation of this compound within the active site. mdpi.com

Estimating Binding Affinity: Docking algorithms use scoring functions to estimate the binding affinity, which can be used to rank different compounds or binding poses.

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) and other methods for calculating binding free energies provide a more rigorous and accurate estimation of the binding affinity between a ligand and a protein compared to docking scores. These methods are computationally intensive but can yield results that are in good agreement with experimental data. diva-portal.org

For this compound, these calculations could be used to:

Accurately Predict Binding Affinities: Calculate the absolute or relative binding free energy of this compound to its target receptor.

Evaluate the Impact of Mutations: Assess how mutations in the target protein's binding site affect the binding affinity of this compound.

Guide Lead Optimization: Predict how chemical modifications to the this compound structure would alter its binding affinity, thereby guiding the design of more potent analogs.

Prediction of Molecular Interactions and Recognition Phenomena

Computational methods can provide a detailed picture of the non-covalent interactions that govern molecular recognition between a ligand and its receptor. These interactions include hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces.

A computational analysis of this compound's interactions could reveal:

Key Amino Acid Residues: Identify the specific amino acid residues in the target's binding pocket that are crucial for the binding of this compound.

Water-Mediated Interactions: Determine the role of water molecules in mediating the interaction between the ligand and the protein.

Pharmacophore Modeling: Generate a 3D pharmacophore model based on the key interaction features, which can be used to search for other compounds with similar binding properties.

Computational Approaches for Rational Design of this compound Analogues

Rational drug design utilizes computational methods to design new molecules with specific desired properties. openmedicinalchemistryjournal.commdpi.comnih.govmdpi.com By understanding the structure-activity relationship (SAR) of this compound, new analogs can be designed with potentially improved efficacy, selectivity, or pharmacokinetic properties. nih.gov

Computational approaches to designing this compound analogs would involve:

Structure-Based Design: Using the 3D structure of the this compound-target complex to design new molecules that fit better into the binding site and make more favorable interactions.

Ligand-Based Design: In the absence of a target structure, a model can be built based on the known properties of this compound and other similar active compounds.

Virtual Screening: Screening large virtual libraries of compounds to identify molecules that are structurally similar to this compound or that fit a pharmacophore model derived from it. openmedicinalchemistryjournal.com

Machine Learning Applications in Molecular Property Prediction and Design

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and to generate novel molecular structures. chemrxiv.orgchemrxiv.orgmit.edugithub.comycombinator.com ML models can be trained on large datasets of chemical information to learn the complex relationships between a molecule's structure and its properties.

In the context of this compound research, ML could be applied to:

Predict Physicochemical Properties: Train models to predict properties such as solubility, lipophilicity (logP), and metabolic stability for this compound and its virtual analogs.

Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models that correlate the structural features of a series of compounds with their biological activity, which can then be used to predict the activity of new, untested molecules. nih.gov

De Novo Design: Use generative ML models to design entirely new molecules that are predicted to have high binding affinity for a specific target and favorable drug-like properties.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Insights of Predicentrine Methiodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For predicentrine methiodide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the substituted benzene rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the three methoxy (B1213986) groups (-OCH₃) would produce sharp singlet peaks in the range of δ 3.5-4.0 ppm. The aliphatic protons on the aporphine (B1220529) core, including the chiral center at C6a, would exhibit complex splitting patterns in the upfield region. The protons of the two N-methyl (N⁺-(CH₃)₂) groups would likely appear as singlets, potentially at slightly different chemical shifts due to their diastereotopic relationship in the rigid structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with carbons attached to oxygen appearing further downfield. The methoxy carbons would show signals around δ 55-65 ppm. The aliphatic carbons of the aporphine skeleton and the N-methyl carbons would be found in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the structure.

COSY establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the spin systems of the aliphatic core and aromatic rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking methoxy protons to their corresponding aromatic carbons and establishing the connectivity across the entire polycyclic system.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on the known structure and typical shifts for aporphine alkaloids. Actual experimental values may vary.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (H-3, H-8, H-9) | 6.5 - 8.0 | 110 - 130 |

| Aromatic Carbons (C-1, C-2, etc.) | - | 110 - 160 |

| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | - |

| Methoxy Carbons (-OCH₃) | - | 55 - 65 |

| Aliphatic Protons (H-4, H-5, H-6a, H-7) | 2.5 - 4.5 | - |

| Aliphatic Carbons (C-4, C-5, C-6a, C-7) | - | 25 - 70 |

| N-Methyl Protons (N⁺-(CH₃)₂) | 3.0 - 3.8 | - |

| N-Methyl Carbons (N⁺-(CH₃)₂) | - | 45 - 55 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In ESI-MS, this compound would be detected as its intact cation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of this cation, allowing for the determination of its elemental formula (C₂₁H₂₆NO₄⁺).

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural clues. The fragmentation of the this compound cation would likely proceed through characteristic pathways for aporphine alkaloids. Common fragmentation patterns include the loss of the N-methyl groups and retro-Diels-Alder (RDA) reactions that cause cleavage of the heterocyclic ring system. The specific pattern of fragmentation helps to confirm the substitution pattern on the aromatic rings.

Predicted ESI-MS and MS/MS Fragmentation Data for this compound Cation

| Ion | m/z (Calculated) | Description |

| [M]⁺ | 356.18 | Molecular ion (this compound cation) |

| [M - CH₃]⁺ | 341.16 | Loss of a methyl radical from the quaternary nitrogen |

| [M - C₂H₅N]⁺ | 313.13 | Fragmentation involving the nitrogen-containing ring |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. A successful single-crystal X-ray diffraction analysis of this compound would provide precise coordinates for each atom in the crystal lattice.

This technique would unambiguously confirm:

The absolute configuration (stereochemistry) at the C6a chiral center.

Precise bond lengths, bond angles, and torsion angles, revealing the conformation of the rings in the solid state.

The relative positions of the predicentrine cation and the iodide counter-ion in the crystal lattice, as well as any intermolecular interactions such as hydrogen bonding or π-stacking.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable crystal were grown, the resulting data would be the gold standard for its solid-state structural verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are complementary and can be used to obtain a comprehensive vibrational fingerprint of this compound.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic rings would appear in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Aliphatic Group Vibrations: C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups in the aporphine core would be found in the 2850-3000 cm⁻¹ region.

Methoxy Group Vibrations: The C-O stretching of the methoxy groups would produce strong bands in the IR spectrum, typically around 1020-1250 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations associated with the quaternary ammonium (B1175870) group would also be present.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| C-O (Ether) Stretch | 1020 - 1250 | IR (strong) |

| C-N Stretch | 1000 - 1250 | IR |

Electronic Spectroscopy (UV-Vis, ECD, VCD) for Electronic Transitions and Chirality

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores and chirality.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is dictated by the π-electron system of its dibenzopyrroline chromophore. Aporphine alkaloids typically exhibit characteristic absorption maxima between 220 and 310 nm, which are useful for quantification and identification.

Electronic Circular Dichroism (ECD): Since this compound is a chiral molecule (due to the stereocenter at C6a), it will exhibit a differential absorption of left- and right-circularly polarized light. ECD spectroscopy measures this difference, producing a spectrum with positive or negative bands (Cotton effects). The sign and intensity of these bands are highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry can be confidently assigned.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light. It provides stereochemical information from the vibrational transitions of the molecule, offering an alternative or complementary method to ECD for confirming the absolute configuration.

Hyphenated Spectroscopic Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing enhanced analytical power for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of this compound in biological or plant extracts. The liquid chromatography step separates the components of the mixture, and the mass spectrometer provides mass and structural information for each separated component. LC-MS can be used to identify and quantify this compound in a complex matrix with high sensitivity and selectivity.

Liquid Chromatography-NMR (LC-NMR): For extremely complex mixtures or for the definitive identification of novel compounds, LC can be coupled with NMR. After separation by LC, fractions can be trapped in an NMR flow cell for full structural elucidation using the suite of NMR experiments described in section 7.1.

These hyphenated methods are indispensable in natural product chemistry for the rapid identification (dereplication) of known compounds like this compound in crude extracts, saving significant time and resources.

Assay Development and Quantitative Screening Methodologies for Predicentrine Methiodide

Development of Robust and Physiologically Relevant In Vitro Assays

The initial phase of assay development for a compound like Predicentrine methiodide focuses on establishing in vitro systems that are both robust and physiologically relevant. The choice of assay is dictated by the predicted molecular target and the biological question being addressed. For instance, in the study of aporphine (B1220529) metho salts, which include this compound, cell lines stably expressing specific receptor subtypes, such as human α7 and α4β2 neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), are utilized. uchile.cl The use of such recombinant cell lines allows for the investigation of compound activity at a specific, defined molecular target, thereby providing clear and interpretable results. The physiological relevance of these assays is derived from the use of human receptor subtypes that are implicated in various physiological and pathological processes.

Optimization of Assay Conditions for High-Throughput Compatibility

For large-scale screening campaigns, it is essential to optimize assay conditions for compatibility with high-throughput screening (HTS) formats. This typically involves miniaturizing the assay into 96- or 384-well plates to reduce reagent consumption and increase throughput. Key parameters that are optimized include cell seeding density, incubation times, and the concentration of reagents. The goal is to achieve a stable and reproducible assay with a sufficiently large signal window to distinguish between active and inactive compounds. While specific HTS optimization data for this compound is not detailed in the available literature, a high-throughput screening campaign of a prefractionated natural product library was instrumental in identifying the activity of fractions from Gnetum montanum, the plant source of related alkaloids. researchgate.net This indicates that the foundational methodologies for HTS are applied in the broader discovery context of such natural products.

Quantitative Assessment of Assay Performance and Signal Variability

A critical step in assay development is the quantitative assessment of its performance. This is typically achieved by calculating statistical parameters such as the signal-to-background ratio (S/B), coefficient of variation (%CV), and the Z'-factor. The Z'-factor is a measure of the statistical effect size and is used to gauge the quality and reliability of a high-throughput assay. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay. These parameters are monitored during assay development and validation to ensure that the assay is robust and reproducible. While specific performance metrics for assays involving this compound are not provided in the referenced literature, the presentation of data as means with standard error of the mean (SEM) from multiple experiments indicates a rigorous approach to quantifying and managing signal variability. uchile.cl

Radioligand Binding Assay Development and Validation

Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its receptor target. These assays measure the affinity of a ligand for a receptor by detecting the displacement of a radiolabeled ligand. In the case of this compound, its affinity for neuronal nicotinic acetylcholine receptors has been determined using this method. uchile.cl

The development of such an assay involves the selection of an appropriate radioligand, such as [125I]α-bungarotoxin for α7 nAChRs and [3H]cytisine for α4β2 nAChRs, and the use of cell lines or membrane preparations expressing the target receptor. uchile.cl The assay is validated by determining the specific binding of the radioligand and ensuring that the unlabeled ligand can competitively displace it in a concentration-dependent manner. The affinity of the test compound, in this case, this compound, is expressed as the inhibition constant (Ki), which is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation. uchile.cl

The research findings indicate that this compound displays a high affinity for the human α4β2 nAChR, with a Ki value of approximately 1 µM. uchile.cl Its affinity for the human α7 nAChR was found to be lower. uchile.cl

| Compound | Receptor Target | Radioligand | Ki (µM) |

|---|---|---|---|

| This compound | Human α4β2 nAChR | [3H]cytisine | ~1 |

| This compound | Human α7 nAChR | [125I]α-bungarotoxin | >10 |

Enzymatic Assay Development for Specific Target Inhibition Studies

When the molecular target of a compound is an enzyme, specific enzymatic assays are developed to quantify its inhibitory activity. The development of an enzymatic assay involves identifying a suitable substrate for the target enzyme that produces a detectable signal upon conversion. This signal can be colorimetric, fluorescent, or luminescent. The assay is then optimized for factors such as substrate concentration, enzyme concentration, and incubation time to ensure a linear reaction rate. The inhibitory potential of a compound like this compound would be determined by measuring the reduction in enzyme activity in its presence. The potency of the inhibitor is typically expressed as an IC50 value.

Strategies for Orthogonal and Counter Screening to Minimize False Positives

To ensure that the observed activity of a compound is genuinely due to its interaction with the intended target and not an artifact of the assay technology, a strategy of orthogonal and counter screening is employed. Orthogonal screening involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different technology or detection method. This helps to confirm the initial findings and eliminate technology-specific false positives.

Counter screening, on the other hand, involves testing the compound against targets that are related to the primary target or are known to cause assay interference. For example, a compound identified as an inhibitor in a fluorescent-based assay might be tested for its intrinsic fluorescence to rule out interference. For a receptor-targeted compound like this compound, counter-screening against other receptor subtypes can help to determine its selectivity profile.

Future Research Directions and Unexplored Avenues for Predicentrine Methiodide

Elucidation of Additional Molecular Targets and Polypharmacology

A primary avenue for future research is the comprehensive identification of all molecular targets of Predicentrine methiodide. It is increasingly recognized that many drugs exert their effects by interacting with multiple targets, a concept known as polypharmacology. Identifying these off-target interactions is crucial for understanding the full spectrum of the compound's biological activity, including potential side effects and opportunities for drug repurposing.

Future studies should employ a combination of affinity chromatography, proteomics-based approaches, and computational target prediction to uncover novel binding partners. Understanding the polypharmacological profile of this compound will provide a more holistic view of its mechanism of action and may reveal therapeutic applications in diseases beyond its initial scope.

Exploration of Novel Derivatization Strategies for Enhanced Selectivity

To improve the therapeutic index of this compound, the exploration of novel derivatization strategies is essential. Chemical modification of the parent compound can lead to derivatives with enhanced selectivity for their intended molecular target, thereby reducing off-target effects and increasing potency.

Systematic structure-activity relationship (SAR) studies should be conducted by synthesizing a library of this compound analogs. These derivatives can be designed to probe specific interactions with the target binding site, guided by computational modeling. The goal is to identify modifications that optimize binding affinity and selectivity, leading to the development of a more refined and effective therapeutic agent. For instance, introducing different functional groups could significantly enhance the antiproliferative activity of the parent compound.

Table 1: Potential Derivatization Strategies and Goals

| Strategy | Chemical Modification | Desired Outcome |

| Selective Targeting | Addition of target-specific moieties | Increased binding affinity to the primary target |

| Improved Pharmacokinetics | Modification of lipophilicity/hydrophilicity | Enhanced absorption, distribution, metabolism, and excretion (ADME) profile |

| Reduced Off-Target Effects | Steric hindrance to prevent off-target binding | Minimized side effects and toxicity |

| Enhanced Potency | Optimization of functional groups for binding | Lower effective concentration required |

Integration of Multi-Omics Data with Mechanistic Studies

To gain a deeper understanding of the cellular and systemic effects of this compound, future research must integrate multi-omics data with traditional mechanistic studies. This approach involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.

By correlating changes across these different molecular layers, researchers can construct a comprehensive picture of the drug's impact on cellular pathways and networks. This integrated analysis can help identify biomarkers for drug response, uncover unexpected mechanisms of action, and provide insights into potential resistance pathways. Such studies are crucial for personalizing therapy and optimizing treatment strategies.

Table 2: Multi-Omics Approaches in Drug Research

| Omics Layer | Technology | Information Gained |

| Genomics | DNA Sequencing | Genetic variations influencing drug response |

| Transcriptomics | RNA-Seq | Changes in gene expression patterns |

| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications |

| Metabolomics | NMR, Mass Spectrometry | Shifts in metabolic pathways and small molecule concentrations |

Advancements in Computational Modeling for Predictive Research

Computational modeling and in silico techniques are poised to play a pivotal role in accelerating the research and development of this compound. Advanced computational methods can be used to predict the biological activity of novel derivatives, model drug-target interactions at an atomic level, and simulate the pharmacokinetic properties of the compound.

The use of quantitative structure-activity relationship (QSAR) models and machine learning algorithms can help prioritize the synthesis of new derivatives with the highest probability of success. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the drug-target complex, aiding in the rational design of more potent and selective inhibitors. This predictive power can significantly reduce the time and cost associated with traditional trial-and-error drug discovery.

Methodological Innovations in Preclinical In Vitro Systems for Comprehensive Analysis

To improve the predictive value of preclinical studies, it is essential to move beyond traditional two-dimensional cell cultures and adopt more physiologically relevant in vitro systems. Advanced models such as 3D organoids and organ-on-a-chip platforms can more accurately mimic the complex microenvironment of human tissues.

These innovative systems allow for a more comprehensive analysis of the efficacy and toxicity of this compound in a human-like context, potentially reducing the reliance on animal models. They can provide crucial data on how the compound affects cell-cell interactions, tissue architecture, and organ-level function, offering a more robust preclinical assessment.

Investigating Biosynthetic Pathways and Natural Sources of Predicentrine and its Derivatives

A fundamental area of future research involves the investigation of the natural sources and biosynthetic pathways of Predicentrine. Understanding how this alkaloid is synthesized in nature can open up avenues for its biotechnological production through metabolic engineering in plants or microorganisms.

Elucidating the enzymatic steps involved in the biosynthesis of the Predicentrine scaffold can also provide inspiration for novel chemical syntheses and the creation of unnatural derivatives with unique pharmacological properties. Identifying the genes and enzymes of the biosynthetic pathway is the first step towards harnessing nature's machinery for sustainable and scalable production of this promising compound and its future analogs.

Q & A

Q. What are the key physicochemical properties of predicentrine methiodide, and how are they experimentally determined?

To characterize this compound, researchers should systematically analyze properties such as solubility (in polar/nonpolar solvents), melting point, UV-Vis/IR spectra, and crystallography. For example, differential scanning calorimetry (DSC) can determine thermal stability, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. These methods must adhere to standardized protocols to ensure reproducibility, as outlined in experimental design guidelines .

Q. What synthetic routes are commonly employed for this compound, and how can yield optimization be approached?

Synthesis typically involves quaternization of predicentrine with methyl iodide in a polar aprotic solvent (e.g., DMF or acetone). Yield optimization requires orthogonal experimental design, varying parameters like reaction time, temperature, and stoichiometry. Statistical tools like response surface methodology (RSM) can model interactions between variables. Researchers should validate purity at each step using thin-layer chromatography (TLC) or HPLC, referencing established protocols for alkaloid derivatization .

Q. What analytical techniques are critical for verifying the identity and purity of this compound in preclinical studies?

Purity is confirmed via HPLC with UV detection (λmax ~280 nm for isoquinoline alkaloids) and ≥95% purity thresholds. Identity is validated through NMR (e.g., methyl group resonance at ~3.3 ppm for methiodide salts) and X-ray crystallography for structural elucidation. Residual solvents are quantified using gas chromatography (GC), adhering to ICH Q3C guidelines. Cross-validation with reference standards is mandatory for reproducibility .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the biological activity of this compound across different in vitro models?

Discrepancies may arise from variations in cell lines, assay conditions (e.g., incubation time, serum concentration), or compound solubility. To resolve contradictions, standardize experimental protocols (e.g., CCK-8 vs. MTT assays) and include positive/negative controls. Dose-response curves should be replicated across independent labs using predefined effect sizes. Meta-analyses of aggregated data can identify confounding variables, as recommended in multi-center study frameworks .

Q. What methodological strategies are recommended for investigating the molecular targets of this compound in complex biological systems?

Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or computational docking studies to predict target interactions. Validate findings via CRISPR/Cas9 knockout models or siRNA silencing. For functional studies, employ calcium imaging or patch-clamp electrophysiology if ion channels are implicated. Cross-disciplinary collaboration with structural biologists ensures mechanistic clarity, aligning with hypothesis-driven research principles .

Q. How should researchers design experiments to assess the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound in vivo?

Administer the compound via intravenous/oral routes in rodent models, collecting plasma/tissue samples at timed intervals. Quantify drug levels using LC-MS/MS and correlate with biomarker data (e.g., enzyme activity). Compartmental modeling (e.g., non-linear mixed-effects) analyzes absorption/distribution. Include covariates like age, sex, and genetic background to address variability, as emphasized in preclinical guidelines .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in this compound studies?

Apply probit or logit regression to calculate LD50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal toxicity data, mixed-effects models account for repeated measures. Survival analyses (Kaplan-Meier curves with log-rank tests) assess time-to-event outcomes. Pre-register analysis plans to mitigate bias, as advocated in confirmatory study frameworks .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when studying this compound’s effects in heterogeneous cell populations?

Standardize cell culture conditions (e.g., passage number, media composition) and document batch-specific variations in reagents. Use authenticated cell lines (e.g., STR profiling) and include sham-treated controls. Predefine inclusion/exclusion criteria for data points to minimize subjective bias. Share raw data and protocols via repositories like Zenodo, adhering to FAIR principles .

Q. What ethical frameworks apply to preclinical studies involving this compound, particularly regarding animal welfare?

Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and comply with the 3Rs (Replacement, Reduction, Refinement). For toxicity studies, prioritize non-invasive imaging over terminal procedures where feasible .

Q. How should contradictory findings between computational predictions and experimental results for this compound be reconciled?

Re-evaluate computational parameters (e.g., force fields, solvation models) and validate docking results with mutagenesis studies. Perform molecular dynamics simulations to assess binding stability. Experimental artifacts (e.g., compound aggregation) should be ruled out via dynamic light scattering (DLS). Transparent reporting of both positive and negative data is critical to avoid confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。